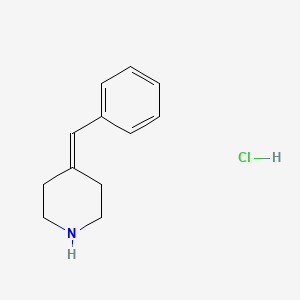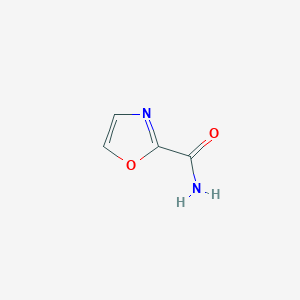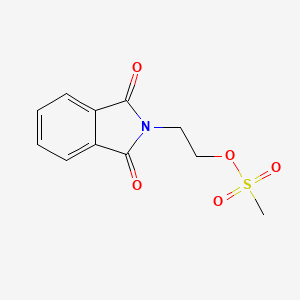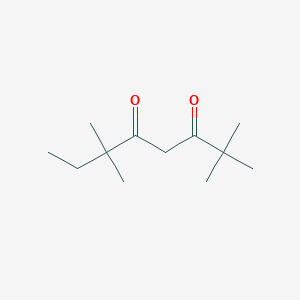
6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
説明
6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H14O . It is also known by other names such as 6-Methoxytetralin and 1,2,3,4-Tetrahydro-6-methoxynaphthalene . The compound has a molecular weight of 162.23 g/mol .
Molecular Structure Analysis
The compound’s IUPAC name is 6-methoxy-1,2,3,4-tetrahydronaphthalene . Its InChI string is InChI=1S/C11H14O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3 , and its canonical SMILES string is COC1=CC2=C(CCCC2)C=C1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 162.23 g/mol . Other physical and chemical properties such as density, melting point, boiling point, flash point, and refractive index were not found in the retrieved sources.科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Illudinine : A study by Girija, Shanker, and Rao (1991) outlines a new strategy for the synthesis of illudalanes, utilizing 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde as a key intermediate. The process involves the oxidation of the furfurylidene derivative to dicarboxylic acid, followed by cyclodehydration to form specific compounds, ultimately leading to the formal synthesis of illudinine (Girija, Shanker, & Rao, 1991).
Electron Transfer in CCT Complexes : Kojima, Sakuragi, and Tokumaru (1989) conducted a study on the electron transfer resulting from the excitation of contact charge transfer (CCT) bands of certain styrene derivatives and oxygen. They found that irradiation resulted in the formation of specific diaryl cyclobutanes and benzaldehydes, involving the 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde (Kojima, Sakuragi, & Tokumaru, 1989).
Synthesis of Dihydronaphthoquinolines : A method for the synthesis of dihydronaphthoquinolines, involving 6-methoxy tetralone (a derivative of 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde), was reported by Ray, Sharma, and Chatterjee (1979). This method produced new structural compounds previously unknown (Ray, Sharma, & Chatterjee, 1979).
Diels–Alder Reaction : Boger and Mullican (2003) explored the preparation and inverse-electron-demand Diels–Alder reaction of electron-deficient dienes, including 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde. This study contributes to the understanding of reactions involving such dienes (Boger & Mullican, 2003).
- 6-methoxy-1,2,3,4-tetrahydronaphthalenone for the conversion to a tetracyclic compound, contributing to the total synthesis of polycyclic terpenes (Ogawa & Matsui, 1967).
Synthesis and Evaluation as Enzyme Inhibitors : Zhuang and Hartmann (1998) synthesized and evaluated oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene as inhibitors of 17α‐hydroxylase‐C17,20‐lyase, a key enzyme in steroidogenesis. Their research provides insights into the potential medical applications of these compounds (Zhuang & Hartmann, 1998).
Benzylic Oxygenations of Tetrahydronaphthalenes : Research by Ramdayal, Kiemle, and Lalonde (1999) focused on benzylic oxygenations of tetrahydronaphthalenes, including the 6-methoxy derivative. Their findings contribute to the understanding of the chemical behavior of these compounds in synthetic reactions (Ramdayal, Kiemle, & Lalonde, 1999).
Structural and Spectroscopic Analysis
Crystal Structures in Total Synthesis Efforts : Kaiser, Weil, Gärtner, and Enev (2023) reported on the crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during the total synthesis of elisabethin A. These structures provide valuable data for understanding the stereochemistry and molecular configurations of similar compounds (Kaiser et al., 2023).
Conformational Analysis and Spectroscopic Studies : Arivazhagan, Kavitha, and Subhasini (2014) conducted a detailed study on the conformational analysis, UV-VIS, MESP, NLO, and NMR spectroscopy of 6-methoxy-1,2,3,4-tetrahydronaphthalene. Their research provides a comprehensive understanding of the vibrational and electronic properties of this compound (Arivazhagan, Kavitha, & Subhasini, 2014).
Other Applications
Alternative Synthesis and Biological Activity : Öztaşkın, Göksu, and SeÇen (2011) reported an alternative synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a compound related to 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde. This research is relevant for understanding the potential biological activities of these compounds (Öztaşkın, Göksu, & SeÇen, 2011).
- 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde. Their research provides insights into the development of novel antibacterial agents (Behrami & Dobroshi, 2019).
特性
IUPAC Name |
6-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-10-4-5-11-8(6-10)2-3-9(7-13)12(11)14/h4-7,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVKOYKLIKUWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596471 | |
| Record name | 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde | |
CAS RN |
68950-67-4 | |
| Record name | 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1358273.png)



![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)

![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)

